rac-methyl (1R,4S,5S)-4-aminobicyclo[3.2.0]heptane-1-carboxylate hydrochloride
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Overview
Description
rac-methyl (1R,4S,5S)-4-aminobicyclo[3.2.0]heptane-1-carboxylate hydrochloride is a bicyclic compound with a unique structure that makes it an interesting subject for chemical and pharmaceutical research. This compound is characterized by its bicyclo[3.2.0]heptane core, which is a rigid and strained structure, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,4S,5S)-4-aminobicyclo[3.2.0]heptane-1-carboxylate hydrochloride can be achieved through various synthetic routes. One common method involves the epimerization-lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters under basic conditions. This process involves the 2-epimerization of (2S,4R)-4-aminoproline methyl esters, followed by intramolecular aminolysis to form the bridged lactam intermediates .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of strong bases and electron-withdrawing N-protective groups are key factors in promoting the desired reactions and achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
rac-methyl (1R,4S,5S)-4-aminobicyclo[3.2.0]heptane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclic core.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce reduced forms of the compound with modified functional groups .
Scientific Research Applications
rac-methyl (1R,4S,5S)-4-aminobicyclo[3.2.0]heptane-1-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of rac-methyl (1R,4S,5S)-4-aminobicyclo[3.2.0]heptane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows it to fit into certain binding sites, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in their functional groups and chemical properties.
Oxygenated 2-azabicyclo[2.2.1]heptanes: These compounds have a similar core structure but include oxygen atoms, leading to different reactivity and applications.
Properties
IUPAC Name |
methyl (1S,4R,5R)-4-aminobicyclo[3.2.0]heptane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-8(11)9-4-2-6(9)7(10)3-5-9;/h6-7H,2-5,10H2,1H3;1H/t6-,7+,9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIXRZCMZWKQHP-SLGZUKMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC1C(CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CC[C@H]1[C@@H](CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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